1-((4-methoxyphenyl)sulfonyl)-N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide
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Overview
Description
1-((4-methoxyphenyl)sulfonyl)-N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide is a complex organic compound that features a combination of various functional groups, including a sulfonyl group, an oxadiazole ring, and a piperidine ring. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-methoxyphenyl)sulfonyl)-N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with sulfonyl chlorides.
Final Coupling: The final step involves coupling the oxadiazole and piperidine intermediates under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 1-((4-methoxyphenyl)sulfonyl)-N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-((4-methoxyphenyl)sulfonyl)-N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-((4-methoxyphenyl)sulfonyl)-N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
1-((4-methoxyphenyl)sulfonyl)-N-(5-(1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide: Lacks the methyl group on the pyrazole ring.
1-((4-methoxyphenyl)sulfonyl)-N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide: Contains a thiadiazole ring instead of an oxadiazole ring.
Uniqueness: The presence of the 1-methyl-1H-pyrazol-3-yl group and the oxadiazole ring in 1-((4-methoxyphenyl)sulfonyl)-N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide imparts unique chemical properties and potential biological activities compared to its analogs. These structural features may enhance its binding affinity to specific molecular targets, leading to improved efficacy in its applications.
Properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-N-[5-(1-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O5S/c1-24-11-9-16(23-24)18-21-22-19(30-18)20-17(26)13-4-3-10-25(12-13)31(27,28)15-7-5-14(29-2)6-8-15/h5-9,11,13H,3-4,10,12H2,1-2H3,(H,20,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNDZWXACGVVHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=NN=C(O2)NC(=O)C3CCCN(C3)S(=O)(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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